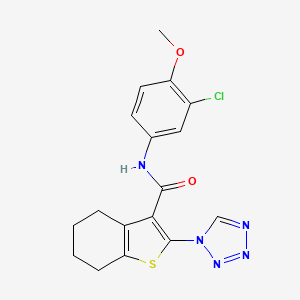
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyridazine, piperidine, and piperazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a catalyst.
Introduction of the Piperidine and Piperazine Rings: These rings can be introduced through nucleophilic substitution reactions, where the appropriate amines react with the pyridazine derivative.
Final Coupling Reaction: The final step may involve coupling the intermediate products to form the desired compound, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may be studied for its potential biological activities, such as binding to specific receptors or enzymes. It could be used in assays to understand its interactions with biological targets.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. It could be a candidate for drug development, particularly if it shows activity against certain diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanone: A simpler compound with similar structural features.
(4-(2-Methoxyphenyl)piperazin-1-yl)methanone: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties
Conclusion
This compound is a complex and intriguing compound with potential applications in various fields. While specific information about this compound may be limited, its structural features and potential reactivity make it a subject of interest for further research and development.
Properties
Molecular Formula |
C21H26ClN5O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-7-3-2-6-17(18)25-11-13-26(14-12-25)21(28)16-5-4-10-27(15-16)20-9-8-19(22)23-24-20/h2-3,6-9,16H,4-5,10-15H2,1H3 |
InChI Key |
VRTDDSSIBHQENX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12185940.png)
![1-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B12185948.png)
![Methyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12185949.png)

![N-(furan-2-ylmethyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12185954.png)
![N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12185965.png)
![3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185971.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B12185976.png)

![5-bromo-3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B12185990.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide](/img/structure/B12185991.png)

![1-Acetyl-4-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B12186001.png)
